molecular formula C15H31NO7P2 B132686 Farnesyl Pyrophosphate Triammonium Salt CAS No. 116057-57-9

Farnesyl Pyrophosphate Triammonium Salt

Cat. No.: B132686
CAS No.: 116057-57-9
M. Wt: 399.36 g/mol
InChI Key: CPYJTMLHKIWGDF-NDHHSALASA-N
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Description

Farnesyl Pyrophosphate Triammonium Salt (FPP Triammonium Salt) is a critical intermediate in the mevalonate pathway, playing a central role in isoprenoid biosynthesis. Its molecular formula is C₁₅H₃₇N₃O₇P₂, with a molecular weight of 433.423 g/mol . The compound consists of a 15-carbon farnesyl chain linked to a pyrophosphate group, stabilized by three ammonium ions. This triammonium counterion enhances its solubility in aqueous solutions, making it suitable for in vitro enzymatic assays and cell culture studies .

FPP Triammonium Salt is widely used in studies of terpene synthase activity , cholesterol metabolism , and cancer biology . Its radiolabeled forms (e.g., [³H]-FPP Triammonium Salt) are employed to trace metabolic pathways in organisms like Plasmodium falciparum .

Properties

CAS No.

116057-57-9

Molecular Formula

C15H31NO7P2

Molecular Weight

399.36 g/mol

IUPAC Name

azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate

InChI

InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+;

InChI Key

CPYJTMLHKIWGDF-NDHHSALASA-N

SMILES

CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+]

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N

Appearance

Assay:≥95%A solution in methanol:ammonium hydroxide (70:30)

Synonyms

Diphosphoric Acid P-[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl] Ester Ammonium Salt;  (E,E)-Diphosphoric Acid Mono(3,7,11-trimethyl-2,6,10-dodecatrienyl) Ester Triammonium Salt; 

Origin of Product

United States

Preparation Methods

Recombinant Enzyme Production

FPPS is typically expressed in Escherichia coli using plasmid vectors such as pGEX-4T-1. The enzyme is purified via affinity chromatography, with yields averaging 5–10 mg/L of culture. Activity assays confirm functionality using radiolabeled IPP and thin-layer chromatography (TLC) to detect FPP.

In Vitro Enzymatic Reaction

The reaction mixture (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM IPP, and 2 mM DMAPP) is incubated with 0.5–1.0 mg/mL FPPS at 37°C for 2–4 hours. Termination with 0.1 M EDTA halts the reaction, and the product is extracted using n-butanol saturated with water. FPP is recovered in the organic phase and evaporated under nitrogen.

Chemical Conversion to Triammonium Salt

The acidic pyrophosphate group of FPP is neutralized with ammonium hydroxide to form the water-soluble triammonium salt.

Neutralization Protocol

Crude FPP is dissolved in 50 mM ammonium bicarbonate (pH 8.0) and stirred with 3 equivalents of ammonium hydroxide at 4°C for 12 hours. The solution is lyophilized to yield FPP-TA as a white powder.

Purity Optimization

Ion-exchange chromatography (e.g., DEAE-Sepharose) removes residual IPP and DMAPP. Elution with a 0.1–1.0 M ammonium bicarbonate gradient isolates FPP-TA at ~0.5 M. Final purity exceeds 95%, as verified by HPLC (C18 column, 10 mM ammonium acetate/acetonitrile gradient).

Large-Scale Industrial Production

Commercial production (e.g., Sigma-Aldrich, GE Healthcare) scales enzymatic synthesis using immobilized FPPS reactors. Key parameters include:

ParameterValue
Enzyme loading10–20 mg/g support
Substrate concentration50 mM IPP/DMAPP
Reaction time6–8 hours
Yield60–70%

Post-synthesis, tangential flow filtration (30 kDa cutoff) concentrates FPP-TA, followed by lyophilization.

Analytical Characterization

Structural Verification

  • NMR Spectroscopy : ¹H NMR (500 MHz, D₂O) shows characteristic peaks at δ 5.1 (allylic protons) and δ 4.3 (pyrophosphate).

  • Mass Spectrometry : ESI-MS confirms m/z 433.21 [M+H]⁺, matching the theoretical mass.

Functional Assays

Enzymatic activity is validated using squalene synthase assays. A 500 μL reaction (100 mM Tris-HCl pH 7.5, 10 mM FPP-TA, 10 mM MgCl₂, 3 mM NADPH) produces squalene, detected via GC-MS. Retention time (12.8 min) and m/z 410 [M]⁺ match authentic standards.

Applications in Biochemical Research

Squalene Synthase Studies

FPP-TA is utilized in Salvia miltiorrhiza hairy root cultures to study triterpenoid biosynthesis. Elicitors like Ag⁺ enhance squalene production 3.5-fold when combined with FPP-TA.

Antimalarial Drug Development

In Plasmodium falciparum, radiolabeled [³H]-FPP-TA tracks protein prenylation. Risedronate, a bisphosphonate, inhibits FPPS at IC₅₀ = 12 μM, demonstrating FPP-TA's role in drug discovery .

Chemical Reactions Analysis

Types of Reactions

Farnesyl Pyrophosphate Triammonium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Biochemical Role and Mechanism

Farnesyl Pyrophosphate (FPP) is an intermediate in the mevalonate pathway, essential for the biosynthesis of sterols, isoprenoids, and other lipids. It is synthesized from isopentenyl pyrophosphate and dimethylallyl pyrophosphate through enzymatic reactions. FPP serves as a substrate for farnesyltransferase, an enzyme critical for protein prenylation, which is vital for the proper localization and function of various signaling proteins, including Ras and Rho family GTPases .

Enzyme Substrate

FPP is widely used as a substrate in research to study the activity of farnesyltransferase and other related enzymes. Its role in protein prenylation makes it a key focus in studies investigating cell signaling pathways and cancer biology. Inhibitors targeting farnesyltransferase have been developed based on FPP's involvement in these processes, highlighting its importance in cancer research .

Pharmacological Target

FPP has emerged as a significant target in drug development, particularly in cancer therapies. Inhibitors of farnesyltransferase have been tested in clinical trials due to their potential to disrupt the prenylation of oncogenic proteins, thereby inhibiting tumor growth . Additionally, FPP's role as a precursor for coenzyme Q10 synthesis has led to investigations into its antioxidant properties and potential therapeutic benefits for conditions like heart disease and neurodegenerative disorders .

Cancer Treatment

A study demonstrated that inhibiting farnesyltransferase using FPP analogs could effectively reduce the growth of cancer cells by preventing the prenylation of critical signaling proteins . This approach has shown promise in various preclinical models and continues to be explored for its efficacy against different cancer types.

Bone Resorption Inhibition

FPP is also implicated in the action of nitrogen-containing bisphosphonates (N-BPs), which are used clinically to treat bone resorption disorders. These compounds target farnesyl pyrophosphate synthase (FPPS), leading to reduced levels of FPP and geranylgeranyl pyrophosphate, ultimately impairing osteoclast function . Research has shown that mutations in FPPS can affect drug binding and efficacy, suggesting a pathway for developing more effective bisphosphonate therapies .

Platelet Aggregation Studies

Recent studies have indicated that FPP acts as an endogenous antagonist to ADP-induced platelet aggregation, providing insights into its role in cardiovascular health . This property suggests potential applications in developing antiplatelet therapies.

Parasite Research

Research has explored FPP's effects on protozoan parasites, such as Plasmodium falciparum, where it was found to inhibit isoprenylation processes crucial for parasite development . This opens avenues for novel antiparasitic drug development targeting the mevalonate pathway.

Data Summary Table

Application AreaDescriptionKey Findings/References
Enzyme SubstrateUsed for studying farnesyltransferase activity
Cancer TreatmentTarget for inhibitors disrupting oncogenic protein function
Bone Resorption InhibitionAffects N-BP efficacy by targeting FPPS
Platelet AggregationActs as an antagonist to ADP-induced aggregation
Parasite ResearchInhibits isoprenylation in Plasmodium falciparum

Mechanism of Action

The mechanism of action of Farnesyl Pyrophosphate Triammonium Salt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Isoprenoid Pyrophosphate Compounds

Structural and Chemical Differences

The following table highlights key structural and chemical distinctions between FPP Triammonium Salt and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Isoprene Units Counterion Key Applications
FPP Triammonium Salt C₁₅H₃₇N₃O₇P₂ 433.423 3 (15 carbons) Triammonium (NH₄⁺)³ Terpene synthesis, protein prenylation
FPP Ammonium Salt C₁₅H₃₂NO₇P₂ 382.33 3 (15 carbons) Ammonium (NH₄⁺) Cholesterol homeostasis
IPP Triammonium Salt C₅H₁₆N₃O₇P₂ 307.14 1 (5 carbons) Triammonium (NH₄⁺)³ Substrate for FPP synthase
GGPP Ammonium Salt C₂₀H₄₀NO₇P₂ 451.47 4 (20 carbons) Ammonium (NH₄⁺) Protein geranylgeranylation
GPP Triammonium Salt C₁₀H₂₅N₃O₇P₂ 356.27 2 (10 carbons) Triammonium (NH₄⁺)³ Monoterpene biosynthesis

Key Observations :

  • Chain Length : FPP (15 carbons) bridges shorter-chain precursors (IPP, GPP) and longer-chain products (GGPP).
  • Counterions: Triammonium salts (FPP, IPP, GPP) exhibit higher aqueous solubility compared to mono-ammonium salts (FPP Ammonium Salt, GGPP Ammonium Salt), facilitating their use in biochemical assays .

Functional and Mechanistic Differences

Enzymatic Roles
  • FPP Triammonium Salt: Substrate for terpene synthases (e.g., squalene synthase) . Precursor for dolichol and ubiquinone biosynthesis .
  • IPP Triammonium Salt :
    • Building block for FPP and GGPP via sequential condensation with DMAPP .
  • GGPP Ammonium Salt :
    • Critical for geranylgeranylation of small GTPases (e.g., Rho, Rac), influencing cell signaling .
Inhibition Studies
  • Fluorinated analogs of FPP (e.g., 6-fluorofarnesyl pyrophosphate ) act as mechanistic probes for FPP synthase, revealing insights into ionization-condensation-elimination pathways .

Commercial and Research Availability

Compound Vendor Examples Catalog Numbers Price Range (USD)
FPP Triammonium Salt Sigma-Aldrich, Santa Cruz F6892 , sc-200847 $86–$460 per mg
IPP Triammonium Salt Sigma-Aldrich I0503 $4100 per 500 µg
GGPP Ammonium Salt Sigma-Aldrich G6025 $150–$600 per mg
GPP Triammonium Salt CymitQuimica CAS 116057-55-7 Vendor-specific

Q & A

Q. What experimental methodologies are recommended for studying FPP's role in cholesterol biosynthesis pathways?

FPP is a critical intermediate in the mevalonate pathway, serving as a substrate for squalene synthase (SQS) in cholesterol biosynthesis. To investigate its role:

  • Enzyme Activity Assays : Use purified SQS with 10 mM FPP (≥95% purity, Sigma) in Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, and NADPH, incubated at 32°C for 10 hours. Hexane extraction followed by HPLC analysis quantifies squalene production .
  • Cell-Based Studies : Supplement cell cultures with 10–50 µM FPP to assess cholesterol-dependent phenotypes (e.g., ferroptosis resistance). Pair with inhibitors like zaragozic acid (FDFT1 inhibitor) to modulate endogenous FPP levels .

Q. How should FPP be handled and stored to ensure stability in experimental workflows?

FPP is hygroscopic and sensitive to light, temperature, and hydrolysis. Key protocols include:

  • Storage : Aliquot and store at –20°C in sealed, light-protected vials. Avoid freeze-thaw cycles .
  • Reconstitution : Use anhydrous methanol or isopropanol:NH₄OH:water (6:3:1) for solubility. Vortex and sonicate briefly to dissolve .

Q. What isotopic labeling strategies are available for tracking FPP in metabolic studies?

Radiolabeled FPP variants enable tracing of isoprenoid biosynthesis:

  • ¹⁴C-Labeled FPP : Use [1-¹⁴C]FPP (50–60 mCi/mmol) in enzyme assays to quantify incorporation into downstream products like dolichols or ubiquinones .
  • Deuterated FPP : Stable isotopes (e.g., [1,2-D₂]FPP) are analyzed via LC-MS for metabolic flux studies in cancer or parasite models .

Advanced Research Questions

Q. How can contradictory data on FPP's role in cell tolerance to pore-forming toxins be resolved?

Studies show exogenous FPP enhances cell tolerance to pyolysin, but FDPS inhibition (reducing endogenous FPP) has no effect. This discrepancy may arise from:

  • Compensatory Pathways : Geranylgeranyl pyrophosphate (GGPP) or alternate prenylation routes may offset FPP depletion .
  • Experimental Design : Use siRNA targeting GGPS1 to block FPP-to-GGPP conversion, isolating FPP-specific effects. Validate with bisphosphonate inhibitors (e.g., alendronate) .

Q. What methodological considerations are critical when using radiolabeled FPP in parasitic isoprenoid biosynthesis studies?

In Plasmodium falciparum models:

  • Labeling Efficiency : Incubate parasites with [³H]FPP (15–30 Ci/mmol) for 15 hours. Purify stages via Percoll gradients .
  • HPLC Analysis : Use C18 reverse-phase columns to separate labeled dolichols (retention time: 21–23 min) from geraniol (8 min) .
  • Quantification : Normalize radioactivity to protein content and compare to unlabeled controls to exclude non-specific binding .

Q. How can FPP's impact on protein prenylation be quantitatively assessed in signaling pathway studies?

  • Metabolic Labeling : Treat cells with ¹⁴C-mevalonate, then immunoprecipitate prenylated proteins (e.g., Ras) and quantify label incorporation via scintillation counting .
  • Western Blot : Use antibodies against unprenylated Ras (slower migration) to assess prenylation efficiency under FPP modulation .

Q. What are the pitfalls in interpreting isotopic purity data for deuterated FPP analogs?

  • Isotopic Dilution : Ensure ≥98% isotopic purity (e.g., [1,2-D₂]FPP) to avoid skewed MS results. Validate via NMR or high-resolution MS .
  • Degradation : Monitor for deuterium loss during storage by comparing fresh vs. aged samples using LC-MS .

Data Contradiction Analysis

Q. Why do studies report variable effects of FPP supplementation on ferroptosis sensitivity?

  • Cell-Type Specificity : Cancer cells with dysregulated cholesterol homeostasis (e.g., high ACSL4) may resist ferroptosis via FPP-dependent GPX4 stabilization .
  • Dosage Thresholds : Titrate FPP (1–100 µM) to identify concentration-dependent effects on lipid peroxidation and glutathione depletion .

Methodological Best Practices

Q. How to optimize FPP solubility in aqueous buffers for in vitro assays?

  • Co-Solvents : Use 2-hydroxypropyl-β-cyclodextrin (40% w/v) to solubilize FPP without denaturing enzymes .
  • pH Adjustment : Neutralize FPP solutions with 0.1 M HCl/HEPES to prevent ammonium salt precipitation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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